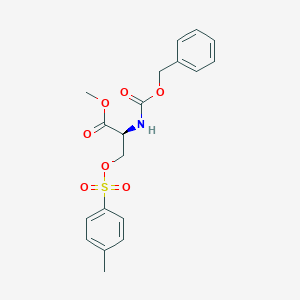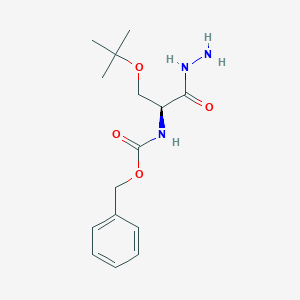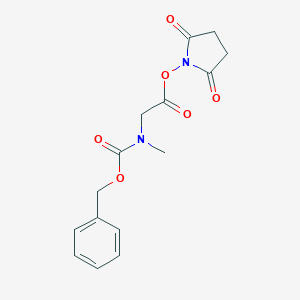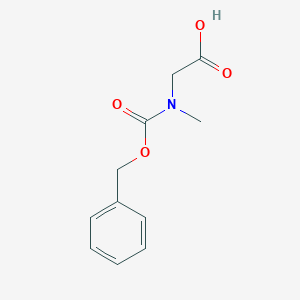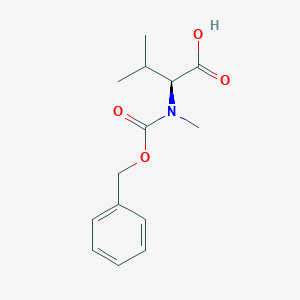
Cbz-N-metil-L-valina
Descripción general
Descripción
Cbz-N-methyl-L-valine, also known as (S)-N-(benzyloxycarbonyl)-N-methylvaline, is an organic compound used primarily in peptide synthesis. It is a derivative of valine, an essential amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is significant in organic chemistry due to its role in the synthesis of various peptides and other biologically active molecules .
Aplicaciones Científicas De Investigación
Cbz-N-methyl-L-valine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected amino acid to prevent unwanted side reactions during the synthesis process . Additionally, it is used in the synthesis of biologically active peptides and other compounds with potential therapeutic applications .
Mecanismo De Acción
Target of Action
Cbz-N-methyl-L-valine is a derivative of the amino acid valine, with a carboxybenzyl (Cbz) protecting group . The primary target of this compound is the amine group of amino acids, particularly in the context of peptide synthesis .
Mode of Action
The Cbz group in Cbz-N-methyl-L-valine acts as a protecting group for the amine functionality of amino acids during peptide synthesis . It can be installed and removed under relatively mild conditions . The removal of the Cbz group can be achieved using catalytic hydrogenation (Pd-C, H2) .
Biochemical Pathways
Cbz-N-methyl-L-valine is primarily used in the synthesis of peptides . It plays a crucial role in the formation of peptide bonds, which are the amide bonds that join together two amino acids . The Cbz group protects the amine group during the synthesis process, preventing unwanted side reactions .
Result of Action
Cbz-N-methyl-L-valine has been used as a reactant in the synthesis of biologically active peptides . For example, it has been used in the synthesis of a cyclodepsipeptide called destruxin E, which is a potent negative regulator of osteoclast morphology .
Action Environment
The action of Cbz-N-methyl-L-valine is influenced by various environmental factors. For instance, the installation and removal of the Cbz protecting group can be influenced by the pH and temperature of the reaction environment . Additionally, the compound’s stability and efficacy can be affected by storage conditions .
Análisis Bioquímico
Biochemical Properties
Cbz-N-methyl-L-valine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during these processes. For instance, it has been used as a reactant in the synthesis of cyclodepsipeptide destruxin E, a potent negative regulator of osteoclast morphology . The interaction of Cbz-N-methyl-L-valine with enzymes involved in peptide synthesis, such as proteases and peptidases, is crucial for its incorporation into larger peptide chains. These interactions typically involve the formation of peptide bonds, where the Cbz group serves as a protecting group to prevent unwanted side reactions.
Cellular Effects
Cbz-N-methyl-L-valine influences various cellular processes, particularly those related to protein synthesis and modification. In cells, it can affect the function of ribosomes and other components of the protein synthesis machinery. By incorporating into peptides, Cbz-N-methyl-L-valine can alter cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in synthetic peptides can modulate the activity of signaling molecules and receptors, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of Cbz-N-methyl-L-valine involves its role as a protecting group in peptide synthesis. At the molecular level, it binds to amino groups of amino acids, preventing them from reacting with other molecules during peptide bond formation. This selective protection allows for the stepwise synthesis of peptides. The Cbz group can be removed under specific conditions, such as catalytic hydrogenation, to yield the desired peptide product . Additionally, Cbz-N-methyl-L-valine can influence enzyme activity by acting as a substrate or inhibitor, depending on the context of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cbz-N-methyl-L-valine can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that Cbz-N-methyl-L-valine maintains its protective function in peptide synthesis over extended periods, although its efficiency may decrease with prolonged exposure to harsh conditions.
Dosage Effects in Animal Models
The effects of Cbz-N-methyl-L-valine in animal models vary with different dosages. At low doses, it is generally well-tolerated and can effectively participate in peptide synthesis without causing significant adverse effects. At high doses, there may be toxic or adverse effects, including potential disruptions in normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy in peptide synthesis plateaus beyond a certain concentration, indicating an optimal dosage range for its use in biochemical applications.
Metabolic Pathways
Cbz-N-methyl-L-valine is involved in metabolic pathways related to amino acid and peptide metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which are responsible for cleaving peptide bonds and modifying peptides . These interactions can affect metabolic flux and the levels of various metabolites within cells. The compound’s role in these pathways highlights its importance in regulating protein synthesis and degradation.
Transport and Distribution
Within cells and tissues, Cbz-N-methyl-L-valine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments where peptide synthesis occurs . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.
Subcellular Localization
Cbz-N-methyl-L-valine is primarily localized in the cytoplasm, where it participates in peptide synthesis. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to ribosomes and other components of the protein synthesis machinery . Targeting signals and post-translational modifications may direct Cbz-N-methyl-L-valine to specific compartments or organelles, enhancing its efficiency in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cbz-N-methyl-L-valine can be synthesized through several methods. One common approach involves the reaction of valine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Another method involves the use of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIEA) to facilitate the reaction between valine and Cbz-Cl .
Industrial Production Methods
In industrial settings, the production of Cbz-N-methyl-L-valine often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-N-methyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, where the Cbz group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of valine.
Reduction: Free valine after removal of the Cbz group.
Substitution: Substituted valine derivatives with different functional groups.
Comparación Con Compuestos Similares
Cbz-N-methyl-L-valine is similar to other protected amino acids such as:
N-Boc-L-valine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-L-valine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of Cbz-N-methyl-L-valine lies in its specific protecting group, which offers stability under basic conditions and can be removed selectively through hydrogenolysis. This makes it particularly useful in multi-step peptide synthesis where orthogonal protection strategies are required .
Propiedades
IUPAC Name |
(2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEHOKZDWLJKHP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426827 | |
| Record name | Cbz-N-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42417-65-2 | |
| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cbz-N-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine, N-methyl-N-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


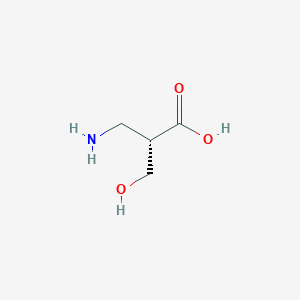
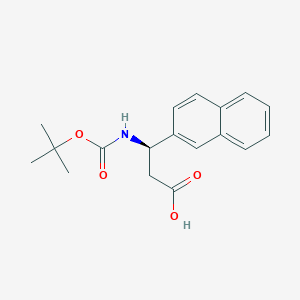
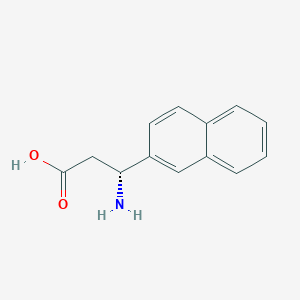

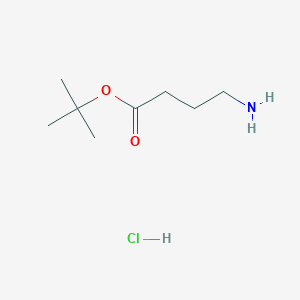

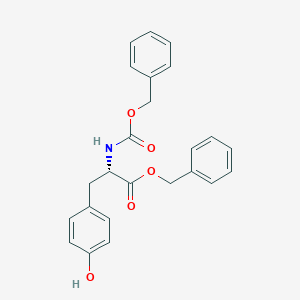
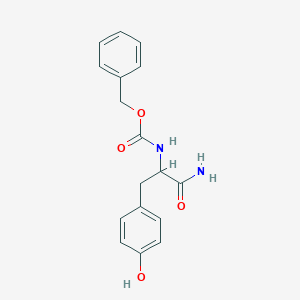

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)
